molecular formula C13H17FO3 B13005106 3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid

3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid

Cat. No.: B13005106
M. Wt: 240.27 g/mol
InChI Key: UPLJDPUODMUNKV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 3-position, an isopentyloxy group at the 5-position, and a methyl group at the 4-position of the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceutical candidates through amide coupling reactions with amine fragments . Its structural features, including the electron-withdrawing fluorine atom and lipophilic isopentyloxy group, influence its physicochemical properties, such as solubility and metabolic stability, making it valuable in drug discovery workflows.

Properties

Molecular Formula

C13H17FO3

Molecular Weight

240.27 g/mol

IUPAC Name

3-fluoro-4-methyl-5-(3-methylbutoxy)benzoic acid

InChI

InChI=1S/C13H17FO3/c1-8(2)4-5-17-12-7-10(13(15)16)6-11(14)9(12)3/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

UPLJDPUODMUNKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)O)OCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid typically involves multi-step organic reactions. One common method is the introduction of the isopentyloxy group through an etherification reaction, followed by the introduction of the fluorine atom via halogenation. The methyl group can be introduced through Friedel-Crafts alkylation. The final step involves the carboxylation of the benzene ring to form the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and specificity, while the isopentyloxy group can influence the compound’s lipophilicity and membrane permeability. The methyl group can affect the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Fluorine position significantly impacts electronic effects: 3-Fluorine in the target compound may enhance aromatic ring stability and influence binding interactions in biological targets compared to 4- or 5-fluorinated analogues .

Carboxylic Acid Derivatives with Amino or Sulfamoyl Groups

Compound Name Substituents Key Properties/Applications Reference ID
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid 3-NH₂, 4-OPh, 5-SO₂NH₂ Diuretic activity; structural motif in bumetanide derivatives
5-CA-MCBX-NDM 3-OCH₂Ph, 4-CH₃, 2-NH₂ Pharmacokinetic studies in renal transport
5-COOH-[S2200] 3-OCH₂Ph, 4-CH₃, 2-NHCH₃ Enhanced metabolic resistance via methylamino group

Key Observations :

  • Amino and sulfamoyl groups in analogues like 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid introduce hydrogen-bonding capabilities, which are critical for target engagement in diuretics . In contrast, the target compound’s isopentyloxy group prioritizes lipophilicity over polar interactions.
  • Methylamino substituents (e.g., in 5-COOH-[S2200]) may reduce hepatic clearance compared to the target compound’s unmodified carboxylic acid group .

Phenylacetic Acid Analogues

Compound Name Substituents Key Properties/Applications Reference ID
3-Fluoro-5-(trifluoromethyl)phenylacetic acid 3-F, 5-CF₃, acetic acid backbone Melting point: 109–112°C; kinase inhibitor intermediate
3-Fluoro-5-(pentafluorothio)phenylacetic acid 3-F, 5-SF₅, acetic acid backbone High molar mass (280.19 g/mol); specialty fluorochemical

Key Observations :

  • Phenylacetic acid derivatives exhibit distinct physicochemical profiles due to the acetic acid backbone. For example, 3-Fluoro-5-(trifluoromethyl)phenylacetic acid has a lower melting point (109–112°C) compared to benzoic acid derivatives, likely due to reduced crystallinity .
  • The trifluoromethyl group in these analogues enhances electronegativity and metabolic resistance, a feature absent in the target compound .

Toxicity and Metabolic Considerations

  • 4-Hydroxybenzoic acid (a simpler analogue) has an oral LD₅₀ of 2340 mg/kg in mice, indicating moderate toxicity .
  • Fluorinated benzoic acids generally exhibit improved metabolic stability over non-fluorinated counterparts, as fluorine resists cytochrome P450-mediated oxidation .

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